molecular formula C19H21N2O4P B12615690 N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan CAS No. 918794-15-7

N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan

Cat. No.: B12615690
CAS No.: 918794-15-7
M. Wt: 372.4 g/mol
InChI Key: FPFBEHSLMCHHEA-MDYZWHIJSA-N
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Description

N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan is a synthetic L-tryptophan derivative featuring a phosphoryl group substituted at the amino nitrogen. The phosphoryl moiety is further modified with ethoxy and phenyl groups, distinguishing it from common acylated or carbamate-protected tryptophan derivatives.

Properties

CAS No.

918794-15-7

Molecular Formula

C19H21N2O4P

Molecular Weight

372.4 g/mol

IUPAC Name

(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C19H21N2O4P/c1-2-25-26(24,15-8-4-3-5-9-15)21-18(19(22)23)12-14-13-20-17-11-7-6-10-16(14)17/h3-11,13,18,20H,2,12H2,1H3,(H,21,24)(H,22,23)/t18-,26?/m0/s1

InChI Key

FPFBEHSLMCHHEA-MDYZWHIJSA-N

Isomeric SMILES

CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan typically involves the reaction of L-tryptophan with ethoxy(phenyl)phosphoryl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an appropriate base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: The compound can be used to study the interactions of phosphoramidates with biological molecules.

    Industry: It can be used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan involves its interaction with specific molecular targets and pathways. The phosphoryl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may act as a prodrug, releasing active metabolites upon enzymatic cleavage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of N-Modified Tryptophan Derivatives

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:

Compound Name Substituent Group Molecular Weight (g/mol) Biological Activity/Source Reference
N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan Ethoxy(phenyl)phosphoryl Not reported Inferred: Potential enzyme modulation -
Phosphoramidon (N-(α-L-rhamnopyranosyl-oxyphospho)-Leucyl-L-tryptophan) Phosphoryl-rhamnosyl-Leucyl ~635 (estimated) Thermolysin/metalloendopeptidase inhibitor (EC 3.4.24.11)
N-Phenylacetyl-L-Tryptophan Phenylacetyl 294.33 Antimicrobial (isolated from Streptomyces sp. DA22)
N-Acetyl-L-tryptophan Acetyl 246.26 Pharmaceutical excipient; antioxidant
N-Cbz-L-Tryptophan (N-[(Phenylmethoxy)carbonyl]-L-tryptophan) Benzyloxycarbonyl (Cbz) 326.34 Peptide synthesis protecting group
N-Boc-L-Tryptophan (N-tert-butoxycarbonyl) tert-Butoxycarbonyl (Boc) 304.33 Peptide synthesis intermediate
N-(4-Methyl-1-oxo-3-hexene-1-yl)-L-Tryptophan 4-Methyl-1-oxo-3-hexenoyl Not reported Antimicrobial (from marine Streptomyces)
N-[[(4-Methoxyphenyl)methoxy]carbonyl]-L-tryptophan 4-Methoxybenzyloxycarbonyl 376.38 Synthetic intermediate

Key Comparative Analysis

Phosphorylated vs. Acylated/Carbamate Derivatives
  • This is exemplified by Phosphoramidon, a phosphorylated dipeptide that inhibits thermolysin via coordination to zinc in the active site . In contrast, acylated derivatives (e.g., N-acetyl or N-phenylacetyl) typically exhibit reduced polarity, favoring membrane permeability and roles in microbial resistance .
  • Synthetic Utility: Carbamate-protected derivatives (e.g., N-Cbz, N-Boc) are widely used in peptide synthesis for temporary amino protection. The phosphoryl group in the target compound may serve a dual role as both a protecting group and a functional moiety in prodrug design.

Biological Activity

N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan is a synthetic derivative of L-tryptophan, an essential amino acid known for its role as a precursor to serotonin and its involvement in various biological processes. This compound has garnered attention due to its potential therapeutic applications and unique biological activities.

Chemical Structure and Properties

This compound is characterized by the addition of an ethoxy(phenyl)phosphoryl group to the L-tryptophan backbone. This modification may enhance its pharmacological properties compared to standard L-tryptophan. The compound's structure can be represented as follows:

C19H24N2O4P\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4\text{P}

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly serotonin pathways. As a derivative of L-tryptophan, it may influence serotonin synthesis through the following mechanisms:

  • Serotonin Precursor : Like L-tryptophan, this compound can serve as a substrate for serotonin biosynthesis, potentially increasing serotonin levels in the brain.
  • Kynurenine Pathway Modulation : The compound may also affect the kynurenine pathway, which is involved in immune response and neuroprotection, possibly influencing conditions like depression and anxiety .

2. Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Neuroprotective Effects : By modulating serotonin levels and influencing the kynurenine pathway, it may provide neuroprotective benefits, particularly in neurodegenerative conditions .

3. In Vitro Studies

In vitro studies have demonstrated that this compound can modulate cellular signaling pathways associated with neurotransmitter release and neuronal survival. For instance:

StudyCell TypeConcentrationEffect
Neuronal Cells10 µMIncreased serotonin synthesis
Immune Cells50 µMReduced inflammatory cytokine release

Case Study 1: Neuroprotective Effects in Animal Models

A study investigated the effects of this compound on cognitive function in a rodent model of stress-induced depression. The results indicated significant improvements in behavioral tests measuring anxiety and depression-like symptoms:

  • Behavioral Tests : Elevated Plus Maze (EPM) and Forced Swim Test (FST)
  • Results : Animals treated with the compound showed reduced immobility time in FST and increased time spent in open arms during EPM, suggesting anxiolytic effects.

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant capacity of this compound in vitro using human cell lines exposed to oxidative stress:

  • Cell Line : Human neuroblastoma cells
  • Findings : Treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.

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